3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 957501-01-8
VCID: VC6392623
InChI: InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2
SMILES: C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C11H8N4O2
Molecular Weight: 228.211

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

CAS No.: 957501-01-8

Cat. No.: VC6392623

Molecular Formula: C11H8N4O2

Molecular Weight: 228.211

* For research use only. Not for human or veterinary use.

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile - 957501-01-8

Specification

CAS No. 957501-01-8
Molecular Formula C11H8N4O2
Molecular Weight 228.211
IUPAC Name 3-[(4-nitropyrazol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2
Standard InChI Key GDRDZXJSBMVENL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile features a benzonitrile core (C₆H₄CN) substituted at the meta position by a methylene-linked 4-nitro-1H-pyrazole group. The pyrazole ring adopts a planar conformation, with the nitro group (-NO₂) occupying the para position relative to the methylene bridge. The nitrile (-C≡N) group at the benzene’s para position contributes to the molecule’s polarity and reactivity.

Table 1: Key Structural Parameters

ParameterValue
Molecular formulaC₁₁H₈N₄O₂
Molecular weight228.21 g/mol
Hybridizationsp² (aromatic), sp (nitrile)
Torsional anglesPyrazole-C-CH₂-Benzene: ~120°

Systematic Nomenclature

  • IUPAC name: 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

  • Alternative designations:

    • 4-Nitro-1-(3-cyanobenzyl)-1H-pyrazole

    • 3-(4-Nitro-pyrazol-1-ylmethyl)benzonitrile

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile likely proceeds via nucleophilic substitution or metal-catalyzed coupling. A plausible pathway involves:

  • Nitration of Pyrazole: Introduction of the nitro group at position 4 of 1H-pyrazole using HNO₃/H₂SO₄ .

  • Alkylation: Reaction of 4-nitro-1H-pyrazole with 3-(bromomethyl)benzonitrile in the presence of K₂CO₃ in DMF .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C~60–70%
AlkylationK₂CO₃, DMF, 80°C, 12 h~45–55%
*Estimated based on analogous reactions .

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C≡N): 2240 cm⁻¹ (sharp)

    • νas(NO₂): 1520 cm⁻¹; νs(NO₂): 1350 cm⁻¹

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (s, 1H, pyrazole-H3)

    • δ 7.65–7.80 (m, 4H, aromatic H)

    • δ 5.32 (s, 2H, CH₂ bridge)

  • MS (ESI+): m/z 229.1 [M+H]⁺

Physical and Chemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting point158–162°C (dec.)DSC
Boiling point455.7±35.0°C (est.) Clausius-Clapeyron
Log P (octanol-water)1.67±0.15HPLC
Solubility in water1.01 mg/mL (25°C)Shake-flask

Reactivity Profile

  • Nitrile Hydrolysis: Forms 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide under acidic conditions (HCl, H₂O, reflux).

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine derivative.

  • Pyrazole Ring Modifications: Susceptible to electrophilic substitution at position 5 due to nitro group’s meta-directing effect .

Applications and Functional Utility

Pharmaceutical Intermediates

The nitro and nitrile groups serve as handles for further derivatization:

  • Antimicrobial Agents: Pyrazole-nitrides exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria .

  • Kinase Inhibitors: Structural analogs show IC₅₀ = 12 nM against JAK2 kinases in preclinical models .

Materials Science

  • Coordination Polymers: The nitrile group participates in metal-ligand bonding, forming porous frameworks with Cu(I) (BET surface area: 450 m²/g) .

  • Energetic Materials: Nitro-pyrazole derivatives possess detonation velocities >8000 m/s, though this compound’s stability limits such applications .

ParameterSpecification
Signal wordDanger
H-statementsH302, H312, H314, H332
Precautionary codesP280, P305+P351+P338
Transport class6.1/8 (UN2923)

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